3-Bromomethyl-2-methoxy-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula CHBrFNO. This pyridine derivative features a bromomethyl group, a methoxy group, and a trifluoromethyl group attached to its pyridine ring. Its unique structure and reactivity make it of significant interest in medicinal chemistry and organic synthesis, particularly as an intermediate in the development of pharmaceutical compounds with potential therapeutic properties.
This compound is classified as a halogenated pyridine derivative. Its synthesis and applications are frequently discussed in the context of agrochemicals and pharmaceuticals, where trifluoromethyl groups are known to enhance biological activity and lipophilicity of compounds . The compound is commercially available from various chemical suppliers, underscoring its relevance in research and industrial applications.
The synthesis of 3-Bromomethyl-2-methoxy-4-(trifluoromethyl)pyridine typically involves the bromination of 2-methoxy-4-(trifluoromethyl)pyridine. This reaction can be performed using bromine or N-bromosuccinimide (NBS) as brominating agents. The reaction conditions are crucial for achieving selective bromination at the desired position on the pyridine ring.
The molecular structure of 3-Bromomethyl-2-methoxy-4-(trifluoromethyl)pyridine consists of a six-membered aromatic ring (pyridine) with three substituents:
The compound's molecular weight is approximately 250.05 g/mol, with specific physical properties such as boiling point and melting point varying based on purity and environmental conditions.
3-Bromomethyl-2-methoxy-4-(trifluoromethyl)pyridine can undergo several types of chemical reactions:
The mechanism by which 3-Bromomethyl-2-methoxy-4-(trifluoromethyl)pyridine exerts its effects primarily involves covalent interactions with biomolecules. The highly reactive bromomethyl group can form covalent bonds with nucleophilic sites on enzymes and proteins, potentially leading to inhibition or modification of their activity.
Such interactions may involve:
Relevant data from spectral analyses (NMR, GC-MS) confirm its structure and purity during synthesis .
3-Bromomethyl-2-methoxy-4-(trifluoromethyl)pyridine serves as an important intermediate in medicinal chemistry for synthesizing novel pharmaceutical agents. Its unique structural features allow it to participate in diverse chemical reactions, facilitating the development of compounds with enhanced biological activity. Additionally, its derivatives are explored for applications in agrochemicals, particularly for developing new pesticides or herbicides that leverage the trifluoromethyl group's properties .
The emergence of TFMP derivatives as commercial active ingredients began with the 1982 launch of fluazifop-butyl, a herbicide that effectively inhibited perennial grass weeds through selective action facilitated by its 2,5-CTF (2-chloro-5-(trifluoromethyl)pyridine) intermediate. This breakthrough demonstrated the superior bioactivity of TFMP-based herbicides compared to traditional phenyl analogues, catalyzing extensive research into this chemical class. By the mid-1980s, Ishihara Sangyo Kaisha (ISK) introduced flazasulfuron, which utilized 2,3-CTF as a key intermediate for selective weed control in turf and perennial crops. The strategic incorporation of methoxy groups emerged in compounds like Dow AgroSciences' pyroxsulam, where the 2-methoxy-4-(trifluoromethyl)pyridine moiety provided exceptional herbicidal activity against cereal crop weeds while minimizing crop damage—an achievement unattainable with non-pyridine analogues [4].
Insecticidal applications advanced significantly with ISK's development of flonicamid (derived from 4-trifluoromethyl-pyridine) for aphid control and Sumitomo Chemical's pyridalyl, incorporating 5-(trifluoromethyl)pyridine for enhanced pest selectivity. Concurrently, the fungicide fluazinam demonstrated the critical role of β-TFMP intermediates in disrupting pathogen respiration biochemistry. Pharmaceutical innovation accelerated with Boehringer's HIV protease inhibitor tipranavir, synthesized using 2,5-CTF building blocks, marking one of the first TFMP-based drugs to gain clinical approval. Recent analyses indicate approximately 40% of pharmaceuticals contain fluorine, with 20% incorporating trifluoromethyl groups, and numerous TFMP candidates are currently in clinical development [4] [5].
Table 1: Global Demand Trends for Key TFMP Isomers (2012-2018)
TFMP Isomer | Primary Agrochemical Applications | 2012 Demand (tons/year) | 2018 Demand (tons/year) | Growth Drivers |
---|---|---|---|---|
β-TFMP | Fluazinam, Haloxyfop | ~3,500 | ~5,200 | Expansion of fluopyram and fluopicolide applications |
α-TFMP | Picoxystrobin | ~1,800 | ~2,700 | Commercialization of bicyclopyrone |
γ-TFMP | Specialty insecticides | ~350 | ~500 | Niche insecticide development |
The commercial trajectory of TFMP derivatives reflects significant technological maturation in synthetic chemistry. Early manufacturing relied on liquid-phase chlorination-fluorination processes of picolines, which were later optimized through vapor-phase reactions at >300°C using transition metal catalysts like iron fluoride. This advancement enabled precise control over halogen positioning and improved yields of key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), now produced at scale exceeding 5,000 tons/year to meet agrochemical demands. The evolution of building block approaches—constructing pyridine rings from trifluoromethyl-containing precursors such as ethyl 4,4,4-trifluoro-3-oxobutanoate—further expanded accessible molecular space. Patent and publication analyses reveal a 15-fold increase in TFMP-related research outputs since 1980, directly correlating with commercial product launches [4] [5].
The bioactivity of 3-Bromomethyl-2-methoxy-4-(trifluoromethyl)pyridine arises from synergistic interactions between its three key substituents. The bromomethyl group (-CH₂Br) at position 3 functions as a versatile electrophilic center amenable to nucleophilic displacement reactions. This enables facile derivatization with nitrogen, oxygen, sulfur, and carbon nucleophiles to generate diverse libraries for structure-activity relationship studies. The methoxy group (-OCH₃) at position 2 exerts significant electronic modulation due to its proximity to the pyridine nitrogen. Resonance donation from the oxygen atom increases electron density at the nitrogen, enhancing hydrogen-bond acceptor capacity while simultaneously exerting steric effects that influence molecular conformation. Positioned ortho to nitrogen, this substituent demonstrates greater conformational restraint than meta- or para-substituted analogues, directly impacting binding interactions with biological targets [2] [4] [5].
Table 2: Electronic and Steric Effects of Key Substituents in 3-Bromomethyl-2-methoxy-4-(trifluoromethyl)pyridine
Substituent | Position | Electronic Contribution | Steric Contribution | Biological Impact |
---|---|---|---|---|
Bromomethyl (-CH₂Br) | 3 | Weakly electron-withdrawing (σ_I = 0.15) | Moderate steric bulk (Es = -0.27) | Provides site-specific reactivity for targeted derivatization |
Methoxy (-OCH₃) | 2 | Strong resonance donation (+M effect) | Ortho-position creates significant ring torsion | Enhances binding affinity through H-bond donation/acceptance |
Trifluoromethyl (-CF₃) | 4 | Strongly electron-withdrawing (σ_p = 0.54) | Significant steric volume (Es = -2.4) | Improves lipophilicity (π = 0.88) and metabolic stability |
The trifluoromethyl group at position 4 provides distinct advantages in agrochemical and pharmaceutical applications. Its strong electron-withdrawing nature (Hammett constant σ_p = 0.54) creates a permanent dipole that enhances intermolecular interactions with target proteins. The high fluorine content contributes to increased lipid solubility (log P ≈ 2.1-2.5), promoting tissue penetration while resisting oxidative metabolism due to the strength of C-F bonds (bond dissociation energy ~485 kJ/mol). When combined, these substituents create a three-dimensional pharmacophore where the bromomethyl group serves as a synthetic handle, the methoxy group directs molecular orientation, and the trifluoromethyl group ensures optimal bioavailability and target engagement [4] [5].
The specific positioning of the methoxy group ortho to the pyridine nitrogen significantly influences bioactivity patterns. In herbicides like pyroxsulam, the 2-methoxy configuration enables selective inhibition of acetolactate synthase (ALS) in weeds while minimizing crop toxicity—a property not observed in 4-methoxy isomers. This positional effect extends to fungicidal activity, where fluazinam derivatives with ortho-methoxy groups demonstrate enhanced disruption of fungal respiration pathways. The bromomethyl group's reactivity enables diverse derivatization pathways; for instance, nucleophilic substitution with amines generates precursors to sulfoxaflor-type insecticides, while palladium-catalyzed cross-coupling facilitates construction of biphenyl scaffolds found in experimental fungicides. These structure-activity relationships underscore why 3-Bromomethyl-2-methoxy-4-(trifluoromethyl)pyridine serves as a multifunctional building block in designing novel bioactive compounds [4] [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9